2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(hydroxymethyl)-3-(1-hydroxypropyl)cycloprop-2-en-1-one and is a cyclic ketone with a hydroxymethyl and a hydroxypropyl group attached to the cyclopropenone ring.
Wirkmechanismus
The mechanism of action of 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) have been extensively studied. This compound has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the growth of various bacterial and fungal species. It has also been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) in lab experiments include its potent biological activity and relatively simple synthesis method. However, its limitations include its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI). These include:
1. Further investigation of its mechanism of action and potential use in the treatment of inflammatory diseases and cancer.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Study of its potential use as a natural preservative in the food and cosmetic industries.
4. Exploration of its potential as a biopesticide for agricultural applications.
5. Investigation of its potential for use in the development of new antimicrobial agents.
In conclusion, 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) is a chemical compound with significant potential for scientific research in various fields. Its potent biological activity and relatively simple synthesis method make it an attractive target for further investigation and development.
Synthesemethoden
The synthesis of 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) can be achieved through various methods. One of the most commonly used methods is the reaction between cyclopropenone and formaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with 1,2-propanediol to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) in scientific research are diverse. This compound has been shown to possess anti-inflammatory, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
131333-91-0 |
---|---|
Produktname |
2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3-(1-hydroxypropyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-2-5(9)6-4(3-8)7(6)10/h5,8-9H,2-3H2,1H3 |
InChI-Schlüssel |
WYOKLKHIRRPTMA-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(C1=O)CO)O |
Kanonische SMILES |
CCC(C1=C(C1=O)CO)O |
Synonyme |
2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.